molecular formula C18H17N3O4 B2758066 N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1351582-30-3

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2758066
CAS No.: 1351582-30-3
M. Wt: 339.351
InChI Key: VJBDBGHAMUWYAP-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that features a naphthalene ring, an isoxazole ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the hydroxyethyl group.

    Isoxazole Ring Formation: The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Oxalamide Formation: The final step involves the coupling of the naphthalene derivative with the isoxazole derivative using oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-(phenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
  • N1-(2-hydroxy-2-(naphthalen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Uniqueness

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to the specific positioning of the hydroxyethyl group on the naphthalene ring and the presence of the isoxazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-9-16(21-25-11)20-18(24)17(23)19-10-15(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-9,15,22H,10H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBDBGHAMUWYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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